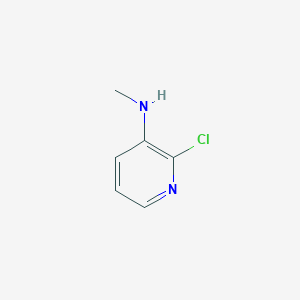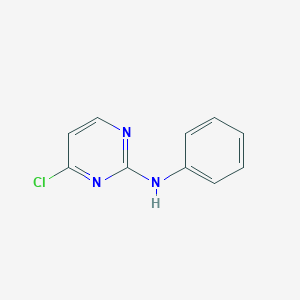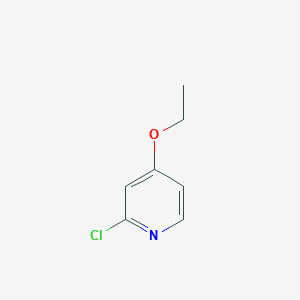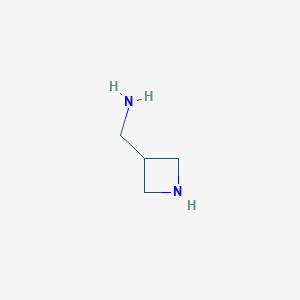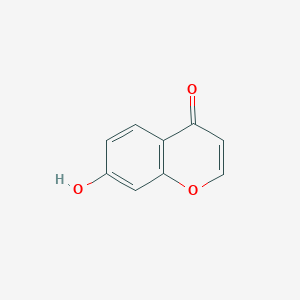
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- is a synthetic compound that has been used in scientific research for its potential therapeutic properties. This compound belongs to the thiazole family, which is known for its diverse biological activities. Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been studied for its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mécanisme D'action
The mechanism of action of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- is not fully understood. However, it has been suggested that it may act by inhibiting certain enzymes and signaling pathways involved in the progression of various diseases. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This may help to improve cognitive function in patients with Alzheimer's disease.
Biochemical and Physiological Effects:
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function. In addition, it has been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.
Avantages Et Limitations Des Expériences En Laboratoire
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It also has a relatively low toxicity, which makes it suitable for in vitro and in vivo studies. However, it also has some limitations. For example, it may have limited solubility in certain solvents, which can make it difficult to work with in some experiments.
Orientations Futures
There are several future directions for the study of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)-. One area of research is the development of more efficient synthesis methods for this compound. Another area of research is the investigation of its potential therapeutic properties in the treatment of various diseases. In addition, more studies are needed to fully understand its mechanism of action and its effects on the body. Finally, future research may focus on the development of new derivatives of thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- with improved properties and activities.
Méthodes De Synthèse
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The resulting product is then reduced with sodium borohydride to yield the final compound.
Applications De Recherche Scientifique
Thiazole, 4,5-dihydro-2-(3,4,5-trimethoxyphenyl)- has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have antimicrobial, antiviral, anti-inflammatory, and anticancer activities. In addition, it has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Numéro CAS |
96159-92-1 |
|---|---|
Formule moléculaire |
C12H15NO3S |
Poids moléculaire |
253.32 g/mol |
Nom IUPAC |
2-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C12H15NO3S/c1-14-9-6-8(12-13-4-5-17-12)7-10(15-2)11(9)16-3/h6-7H,4-5H2,1-3H3 |
Clé InChI |
QXBQKBAGRFODPD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NCCS2 |
Autres numéros CAS |
96159-92-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




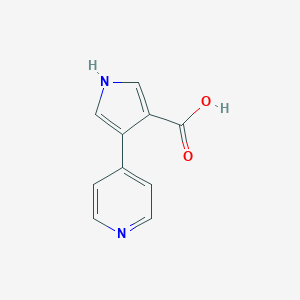
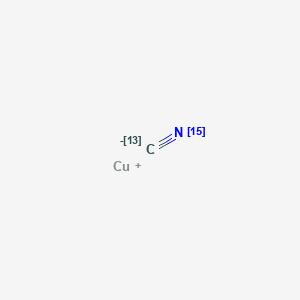
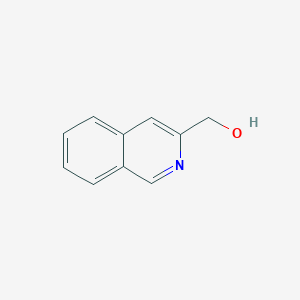
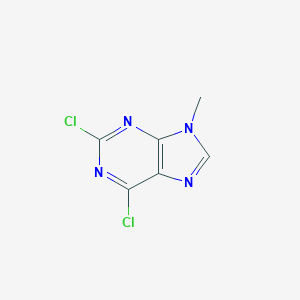
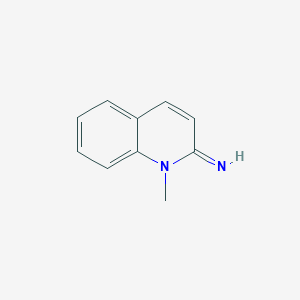
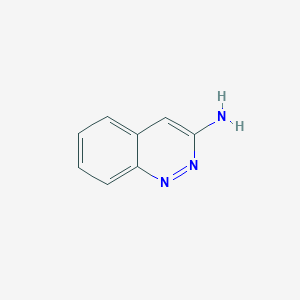
![Pyrido[3,4-b]pyrazine](/img/structure/B183377.png)
